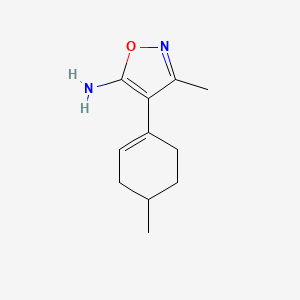
3-Methyl-4-(4-methylcyclohex-1-en-1-yl)isoxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(4-methylcyclohex-1-en-1-yl)isoxazol-5-amine: is an organic compound that features a unique isoxazole ring substituted with a methyl group and a 4-methylcyclohex-1-en-1-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(4-methylcyclohex-1-en-1-yl)isoxazol-5-amine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the isoxazole ring or the cyclohexene ring, leading to the formation of reduced derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitution, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Reduced isoxazole derivatives and cyclohexane derivatives.
Substitution Products: Various substituted isoxazole derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a valuable tool in biochemical research.
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Medicine:
Therapeutic Agents: The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of other valuable compounds.
Agriculture: The compound may have applications in the development of agrochemicals, such as pesticides and herbicides.
作用機序
The mechanism of action of 3-Methyl-4-(4-methylcyclohex-1-en-1-yl)isoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various physiological effects.
類似化合物との比較
4-Methylcyclohex-3-en-1-one: This compound shares the cyclohexene ring structure but lacks the isoxazole ring and amine group.
6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol: This compound has a similar cyclohexene ring but differs in the presence of additional functional groups and the absence of the isoxazole ring.
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: This compound has a similar cyclohexene ring but differs in the substitution pattern and functional groups.
Uniqueness: 3-Methyl-4-(4-methylcyclohex-1-en-1-yl)isoxazol-5-amine is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. The combination of the isoxazole ring with the cyclohexene ring and amine group makes this compound particularly versatile and valuable in various research and industrial applications.
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
3-methyl-4-(4-methylcyclohexen-1-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C11H16N2O/c1-7-3-5-9(6-4-7)10-8(2)13-14-11(10)12/h5,7H,3-4,6,12H2,1-2H3 |
InChIキー |
KICGIHKIZABKHL-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(=CC1)C2=C(ON=C2C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















